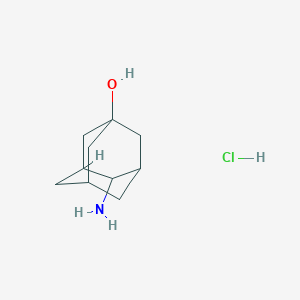

4-aminoadamantan-1-ol Hydrochloride

描述

Historical Context of Adamantane (B196018) Chemistry and its Significance

The journey of adamantane, a unique tricyclic hydrocarbon with the formula C10H16, began in 1933 when it was first isolated from petroleum by Czech chemists S. Landa, V. Machacek, and M. Mzourek. wikipedia.orgworldscientific.comworldscientific.com Its name, derived from the Greek word "adamantinos" meaning "like diamond," was proposed due to the spatial arrangement of its carbon atoms, which mirrors that of a diamond crystal. wikipedia.orgworldscientific.com The initial discovery, however, yielded only minute quantities of the compound. wikipedia.org

A significant breakthrough in adamantane chemistry occurred in 1941 when Vladimir Prelog achieved the first laboratory synthesis of adamantane. wikipedia.orgworldscientific.com However, this initial synthesis was inefficient. yale.edu The field was truly revolutionized in 1957 when Paul von Ragué Schleyer reported an efficient synthesis method involving the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene. yale.eduacs.orgpublish.csiro.au This development made adamantane and its derivatives readily accessible for further research, launching a new field of chemistry focused on polyhedral organic compounds. wikipedia.orgeurekaselect.comnih.gov

The discovery and subsequent availability of adamantane have had a profound impact on various scientific disciplines. Its rigid, stress-free, and symmetrical structure, along with its lipophilic character, made it an attractive scaffold for medicinal chemists. publish.csiro.auresearchgate.net The first significant application of an adamantane derivative in medicine came in 1963 with the discovery of the antiviral activity of 1-aminoadamantane hydrochloride, also known as amantadine (B194251). acs.orgnih.gov This marked the dawn of the medicinal chemistry of adamantane derivatives, which have since found applications as drugs, polymeric materials, and thermally stable lubricants. wikipedia.org

The Adamantane Scaffold: Structural Features and Chemical Versatility

The adamantane molecule is a highly symmetrical and rigid hydrocarbon with a cage-like structure. wikipedia.orgontosight.ai It can be described as the fusion of three cyclohexane (B81311) rings in a chair conformation. wikipedia.orgyale.edu This unique arrangement results in a virtually stress-free molecule, making it the most stable isomer of C10H16. wikipedia.org The carbon framework of adamantane consists of two types of carbon atoms: four tertiary carbons (methine groups) at the bridgehead positions and six secondary carbons (methylene groups) at the bridging positions. yale.edu

The key structural features of the adamantane scaffold that contribute to its chemical versatility and utility in drug design include:

Rigidity and Three-Dimensionality: The rigid, cage-like structure provides a fixed, three-dimensional framework. This allows for the precise positioning of functional groups in space, facilitating more effective interaction with biological targets. publish.csiro.au

Lipophilicity: The hydrocarbon nature of the adamantane cage imparts significant lipophilicity. researchgate.netnih.gov This property can enhance the ability of adamantane-containing drugs to cross biological membranes, including the blood-brain barrier. ontosight.ai

Symmetry: The high symmetry of the adamantane molecule is a distinct characteristic. nih.gov

Chemical Stability: Adamantane is chemically stable, which contributes to the metabolic stability of drugs derived from it. researchgate.net

These structural attributes make adamantane a versatile scaffold in medicinal chemistry. Most chemical reactions involving adamantane occur at the tertiary carbon positions, which are more reactive. wikipedia.org This allows for the introduction of various functional groups to modulate the pharmacological properties of the resulting derivatives. acs.org The incorporation of the adamantane moiety into drug molecules can influence their absorption, distribution, metabolism, and excretion (ADME) properties, often leading to improved pharmacokinetic profiles. nih.gov

Overview of Adamantane Derivatives in Pharmaceutical and Medicinal Chemistry

The unique properties of the adamantane scaffold have led to its widespread use in the development of a diverse range of therapeutic agents. eurekaselect.comresearchgate.netnih.gov Adamantane derivatives have been successfully developed and approved for a wide spectrum of clinical indications, demonstrating their importance in modern medicine. nih.govresearchgate.net The introduction of the adamantane cage into a molecule can enhance its lipophilicity and stability, thereby improving its pharmacokinetic properties. nih.gov

Clinical Applications of Adamantane-Based Drugs

Adamantane-based drugs have made significant contributions to the treatment of various diseases, including viral infections, neurodegenerative disorders, and metabolic diseases. wikipedia.orgnih.gov

Some of the earliest and most well-known applications of adamantane derivatives are in the field of antiviral therapy. nih.govontosight.ai

Amantadine: This was the first adamantane derivative to be used as a drug, initially approved for the prophylaxis of influenza A virus in 1966. wikipedia.org Its antiviral mechanism of action involves the inhibition of the M2 proton channel of the influenza A virus, which is crucial for the uncoating of the virus and the release of its genetic material into the host cell. wikipedia.orgpediatriconcall.compatsnap.com

Rimantadine (B1662185): A derivative of amantadine, rimantadine also targets the M2 protein of the influenza A virus, inhibiting its replication. drugbank.comnih.govwikipedia.org It is known to be more effective than amantadine and has fewer nervous system side effects. wikipedia.orgmedicinenet.com Rimantadine was approved by the FDA in 1994 for the treatment and prevention of influenza A. wikipedia.org

Tromantadine: This adamantane derivative is an antiviral medicine used to treat herpes simplex virus (HSV) infections. wikipedia.orgpatsnap.com It works by inhibiting the early and late stages of the viral replication cycle. wikipedia.orgworldofmolecules.com Tromantadine interferes with the absorption and penetration of the virus into host cells and also prevents the uncoating of the virions. wikipedia.orgpatsnap.compharmacompass.com

Adamantane derivatives have also found significant application in the management of neurodegenerative diseases. nih.gov

Memantine (B1676192): This adamantane derivative is used in the treatment of Alzheimer's disease and has also shown efficacy in Parkinson's disease. wikipedia.orgnih.gov Its primary mechanism of action is as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. nih.govresearchgate.net By modulating the glutamatergic system, memantine helps to improve cognitive function and slow the progression of neurodegeneration. researchgate.net Amantadine is also used in the treatment of Parkinson's disease, where it is thought to work by enhancing dopamine (B1211576) release and inhibiting its reuptake. pediatriconcall.compatsnap.comresearchgate.net

More recently, adamantane derivatives have been developed as effective treatments for type 2 diabetes mellitus. wikipedia.orgacs.org

Saxagliptin (B632): This compound is a dipeptidyl peptidase-4 (DPP-4) inhibitor. medicine.comdrugbank.comnih.gov By inhibiting the DPP-4 enzyme, saxagliptin prevents the breakdown of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). patsnap.comwebmd.com This leads to increased insulin (B600854) secretion and decreased glucagon (B607659) secretion in a glucose-dependent manner, ultimately improving glycemic control. medicine.compatsnap.com

Vildagliptin (B1682220): Similar to saxagliptin, vildagliptin is also a selective DPP-4 inhibitor. nih.govdrugbank.combepharco.com It enhances the responsiveness of pancreatic islet cells to glucose, leading to improved glycemic control in patients with type 2 diabetes. bepharco.comnih.gov Vildagliptin has been shown to be effective as both monotherapy and in combination with other antidiabetic agents. nih.govnih.gov

Rationale for Research into 4-Aminoadamantan-1-ol (B3038116) Hydrochloride

The scientific interest in 4-aminoadamantan-1-ol hydrochloride stems from its significant potential as a specialized building block in the synthesis of novel and complex pharmaceutical agents. Unlike simpler derivatives such as amantadine, this compound possesses two distinct functional groups—an amino (-NH₂) group and a hydroxyl (-OH) group—at specific bridgehead positions (1 and 4) of the rigid adamantane core. This bifunctionality provides a strategic advantage for medicinal chemists.

The primary rationale for its research is its role as a valuable pharmaceutical intermediate. The amino and hydroxyl groups serve as chemical handles that can be selectively modified, allowing for the construction of more complex molecules. The hydroxyl group, for instance, can participate in hydrogen bonding, which may enhance a drug's interaction with its biological target, such as an enzyme's active site. This is a key difference from derivatives like memantine, which lacks this hydrogen-bonding capability.

Furthermore, the stereochemistry of the functional groups is crucial. The compound can exist as cis and trans isomers, where the amino and hydroxyl groups are on the same or opposite faces of the adamantane cage, respectively. Research has shown that the trans isomer, in particular, is a preferred component in drug design and screening by numerous pharmaceutical companies. google.com It has been incorporated into the design of new drug candidates being investigated for a wide range of conditions, including hyperlipidemia, diabetes, obesity, and atherosclerosis. google.com

The core research motivations can be summarized as follows:

Synthetic Versatility: It serves as a precursor for creating a new generation of drugs with potentially improved efficacy and specificity. chembk.com

Structural and Functional Advantages: The rigid adamantane scaffold provides stability, while the dual functional groups allow for tailored interactions with biological targets.

Proven Utility: Its incorporation into molecules under investigation for significant metabolic and cardiovascular diseases highlights its value and justifies further research into its synthesis and applications. google.com

The ongoing development of more efficient and stereoselective synthesis methods for this compound is a testament to its importance as a high-value intermediate in modern drug discovery. google.comgoogle.com

Physicochemical Properties

This table details the key physicochemical properties of 4-aminoadamantan-1-ol and its hydrochloride salt.

| Property | 4-Aminoadamantan-1-ol | This compound |

| Molecular Formula | C₁₀H₁₇NO | C₁₀H₁₈ClNO |

| Molecular Weight | 167.25 g/mol | 203.71 g/mol |

| IUPAC Name | 4-aminoadamantan-1-ol | 4-aminoadamantan-1-ol;hydrochloride |

| CAS Number | 62058-03-1 | 20098-19-5 / 62075-23-4 (trans) / 62075-26-7 (cis) |

| Parent Compound CID | 2857447 | 2857447 |

| Hydrochloride CID | N/A | 2857446 |

| Data sourced from PubChem. nih.govnih.gov |

Structure

3D Structure of Parent

属性

IUPAC Name |

4-aminoadamantan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO.ClH/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7;/h6-9,12H,1-5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEPNQFVPHYHHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62075-23-4, 20098-19-5 | |

| Record name | trans-4-Amino-1-adamantanol Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-aminoadamantan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Stereochemical Considerations of 4 Aminoadamantan 1 Ol Hydrochloride

Synthetic Methodologies for 4-Aminoadamantan-1-ol (B3038116) Hydrochloride

The synthesis of 4-aminoadamantan-1-ol hydrochloride, particularly the trans isomer, is a significant process in the preparation of adamantane (B196018) derivatives for various research applications. The rigid, three-dimensional structure of the adamantane cage provides a unique scaffold for medicinal chemistry and materials science. Achieving the desired stereochemistry, where the amino and hydroxyl groups are on opposite faces of the cage, is a critical aspect of its synthesis.

Multi-step synthesis is the predominant method for producing this compound with high purity and stereoselectivity. These routes offer precise control over the introduction of functional groups at specific positions on the adamantane core.

A common and effective pathway begins with the starting material 5-hydroxy-2-adamantanone. google.comsigmaaldrich.com This approach involves a sequence of reactions designed to convert the ketone functional group into an amine, followed by salt formation and purification to isolate the target stereoisomer. The synthetic route includes oximation, reduction, acidification, and recrystallization. google.com

The overall reaction scheme involves the oximation of the ketone, followed by hydrogenation to the amine, and subsequent salt formation.

The overall reaction scheme involves the oximation of the ketone, followed by hydrogenation to the amine, and subsequent salt formation.The first step in this synthetic sequence is the conversion of the ketone group in 5-hydroxy-2-adamantanone to an oxime. This is a standard condensation reaction where the carbonyl group reacts with hydroxylamine, typically in the form of hydroxylamine hydrochloride, to form 5-hydroxy-2-adamantanone oxime. google.comnih.gov The reaction is generally carried out in a suitable solvent system to facilitate the reaction between the adamantane derivative and the hydroxylamine salt.

Table 1: Reaction Parameters for Oximation

| Parameter | Condition | Purpose |

| Starting Material | 5-Hydroxy-2-adamantanone | Provides the adamantane core with a ketone for conversion. |

| Reagent | Hydroxylamine Hydrochloride | Source of hydroxylamine for the oximation reaction. google.comresearchgate.net |

| Solvent | Typically an alcohol (e.g., ethanol) or aqueous system | To dissolve reactants and facilitate the reaction. |

| Base (optional) | A weak base (e.g., sodium acetate, pyridine) | To neutralize the HCl released from hydroxylamine hydrochloride. |

| Temperature | Varies; often heated to reflux | To increase the reaction rate. |

Following oximation, the C=N double bond of the 5-hydroxy-2-adamantanone oxime is reduced to an amino group. Catalytic hydrogenation is a highly effective method for this transformation. The outline specifies the use of Raney Nickel, a well-known catalyst for the hydrogenation of oximes and other functional groups. google.com The reaction is performed under a hydrogen atmosphere, where the oxime, dissolved in a suitable solvent like an alcohol, is exposed to the catalyst. This reduction step yields 4-amino-1-adamantanol as a mixture of cis and trans stereoisomers. google.com One specific process reports that the crude product obtained after this reduction contains a cis to trans isomer ratio of approximately 1:4. google.com

Table 2: Conditions for Hydrogenation Reduction

| Parameter | Condition | Rationale |

| Substrate | 5-Hydroxy-2-adamantanone oxime | The intermediate to be reduced to the amine. |

| Catalyst | Raney Nickel | A heterogeneous catalyst for the hydrogenation of the oxime. google.com |

| Catalyst Loading | 5-50% by weight of the oxime | To ensure an efficient reaction rate. google.com |

| Solvent | Alcoholic solvent (e.g., methanol, ethanol) | To dissolve the oxime and facilitate contact with the catalyst. google.com |

| Hydrogen Pressure | 1-5 atmospheres | Provides the hydrogen necessary for the reduction. google.comgoogle.com |

| Temperature | Elevated temperatures (e.g., 60°C) | To accelerate the rate of hydrogenation. google.com |

After the reduction yields the free base, 4-amino-1-adamantanol, the next step is to form the hydrochloride salt. This is achieved through acidification. The crude mixture of 4-amino-1-adamantanol isomers is dissolved in a solvent, typically an alcohol such as methanol or ethanol. google.comgoogle.com The solution is then treated with an acidifying agent. Common agents include a solution of hydrogen chloride in an alcohol or trimethylchlorosilane, which reacts with the alcohol solvent to generate HCl in situ. google.comgoogle.com This process protonates the basic amino group, forming the ammonium chloride salt, which has different solubility properties from the free base, facilitating its isolation. The temperature is often controlled and kept low (e.g., 0-10°C) during the addition of the acidifying agent. google.com

The final and crucial step for isolating the desired stereoisomer is recrystallization. The crude hydrochloride salt obtained after acidification is a mixture of cis and trans isomers. The trans isomer is often the thermodynamically more stable product and can be selectively isolated due to differences in solubility compared to the cis isomer. Methanol is a commonly reported solvent for this purification step. google.comgoogle.com The crude salt is dissolved in hot methanol and allowed to cool slowly. The trans-4-aminoadamantan-1-ol hydrochloride, being less soluble, crystallizes out of the solution, while the cis isomer tends to remain in the mother liquor. This process can be repeated to achieve high stereochemical purity, often exceeding 99% for the trans isomer. google.com

Multi-Step Synthesis Approaches

Hydroxylation of 2-Amantadine

One established method for synthesizing 4-aminoadamantan-1-ol involves the direct hydroxylation of 2-adamantanamine. A patented process describes the oxidation of 2-amantadine using a potent mixture of concentrated nitric acid and concentrated sulfuric acid. This reaction introduces a hydroxyl group onto the adamantane cage. The resulting 4-amino-1-hydroxyadamantane is then treated with hydrochloric acid to form the hydrochloride salt. Subsequent recrystallization from methanol is employed to isolate the desired trans isomer, trans-4-amino-1-hydroxyadamantane hydrochloride. However, this oxidation method is noted for its low yield, approximately 20%, and lack of stereoselectivity, making it less suitable for large-scale industrial production.

A more selective hydroxylation method has been developed that utilizes a system of H2O-CBrCl3 in the presence of a tungsten hexacarbonyl (W(CO)6) catalyst activated by pyridine. This approach has been successfully applied to the hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine), a derivative of amantadine (B194251), to selectively produce 3-(1-aminoethyl)adamantan-1-ol. This method demonstrates the potential for more controlled and efficient hydroxylation of adamantane derivatives.

Reactions involving Amantadine Hydrochloride Nitration and Hydroxylation

Another synthetic pathway begins with amantadine hydrochloride, which undergoes nitration followed by hydroxylation. Research has shown that amantadine hydrochloride can be nitrated using a combination of sulfuric acid and nitric acid to yield 3-nitroamantadine. google.com Without isolating the nitrated intermediate, the reaction mixture is alkalized with potassium hydroxide, which then facilitates hydroxylation to produce 3-hydroxyamantadine with a reported yield of 63%. google.com This method provides a route to a positional isomer of the target compound and highlights the reactivity of the adamantane cage towards electrophilic substitution.

Further investigations into this reaction have focused on optimizing conditions to improve yield and purity. One patented method describes the addition of amantadine hydrochloride to a nitrating agent composed of sulfuric acid, nitric acid, and sodium nitrate. google.com The reaction is initially conducted in an ice-water bath and then allowed to proceed at room temperature. google.com This process leads to the formation of 3-amino-1-nitroadamantanol, which is subsequently reacted with potassium hydroxide to yield 3-amino-1-adamantanol. google.com This route is presented as an important pathway for synthesizing precursors for diabetes medications. google.com

Alternative Synthetic Routes and Innovations

In pursuit of higher yields, improved purity, and more environmentally benign processes, researchers have explored a variety of alternative synthetic routes and innovative methodologies. These approaches often involve the use of specific catalysts and reagents, as well as the optimization of reaction conditions.

Use of Specific Catalysts and Reagents

The quest for more efficient syntheses has led to the exploration of various catalytic systems and specialized reagents.

Trimethylchlorosilane: This reagent is utilized in the final step of a synthesis starting from 5-hydroxy-2-adamantanone. After the formation of 4-amino-1-hydroxyadamantane, the crude product is dissolved in a solvent such as methanol or ethanol. Trimethylchlorosilane is then added dropwise at a controlled temperature of 0-10°C to facilitate the acidification and salt formation, ultimately yielding trans-4-aminoadamantan-1-ol hydrochloride. google.com

Palladium on Carbon (Pd/C): A common and versatile catalyst, palladium on carbon is employed for hydrogenation reactions. In one synthetic route, 5-hydroxy-2-adamantanone is converted to 5-hydroxy-2-adamantanimine, which is then subjected to hydrogenation reduction using a palladium-carbon catalyst to produce 4-amino-1-hydroxyadamantane. google.com This heterogeneous catalyst is favored for its efficiency in reductive amination and its ease of removal from the reaction mixture. wikipedia.org

Tungsten Hexacarbonyl (W(CO)6): This organometallic compound serves as a catalyst in selective hydroxylation reactions of the adamantane cage. researchgate.netwikipedia.org A general method has been developed for the hydroxylation at the nodal position of adamantane and its derivatives using a system of water and a halomethane (like CBr4 or BrCCl3) in the presence of W(CO)6. researchgate.netresearchgate.net This method generates hypohalous acids (HOCl or HOBr) in situ, which act as the oxidizing agents. researchgate.netresearchgate.net

Optimized Reaction Conditions

The efficiency and selectivity of synthetic reactions are highly dependent on the reaction conditions. Significant efforts have been made to optimize parameters such as temperature, pressure, and solvent systems.

| Parameter | Optimized Condition | Rationale |

| Temperature | 20-60°C for hydrogenation | Ensures a safe and economical production process while facilitating the reaction. google.com |

| 0-10°C for acidification | Better control over the production operation and product quality during the salt formation step. google.com | |

| Pressure | 1-5 normal atmospheres for hydrogenation | Provides sufficient pressure for the hydrogenation reduction reaction to proceed efficiently. google.com |

| Solvent Systems | Methanol or ethanol for recrystallization | These solvents are effective for separating the cis and trans isomers of 4-amino-1-hydroxyadamantane hydrochloride due to differences in solubility, leading to a more economical and reasonable control of production costs. google.com |

| Aqueous ammonia as a reaction system | Used in the initial step of converting 5-hydroxy-2-adamantanone to 5-hydroxy-2-adamantanimine. google.com |

Yield Enhancement and Purity Considerations in Synthesis

A primary goal in the synthesis of this compound is to maximize the yield of the desired product while ensuring high purity. Several strategies have been developed to achieve this, particularly in the synthesis of the trans isomer.

One patented method that starts from 5-hydroxy-2-adamantanone reports a total yield of 67.6% to 69.8% with a GC purity of over 99%. google.com This process involves a three-step reaction: the formation of 5-hydroxy-2-adamantanimine, followed by palladium-carbon catalyzed hydrogenation, and finally acidification and recrystallization. google.com A key aspect of this method is the ability to achieve a high proportion of the trans-4-amino-1-hydroxyadamantane hydrochloride, exceeding 99.0%. google.com

Another approach, which utilizes a hydroxylamine reduction method, also reports a high GC purity of over 99% with a mass yield of 45%. google.com This synthesis involves the oximation of 5-hydroxy-2-adamantanone with hydroxylamine hydrochloride, followed by hydrogenation reduction with Raney nickel, and then acidification and recrystallization. google.com

These methods highlight the importance of the final purification step, typically recrystallization, in isolating the desired stereoisomer and achieving high purity. The choice of solvent for recrystallization, such as methanol or ethanol, is critical as the cis and trans isomers exhibit different solubilities, allowing for effective separation. google.com

Stereoisomerism of this compound

The rigid tricyclic structure of the adamantane cage gives rise to stereoisomerism in its disubstituted derivatives. In the case of this compound, the relative spatial arrangement of the amino and hydroxyl groups leads to the existence of cis and trans isomers.

Trans Isomer: The substituents are located on opposite faces of the adamantane cage.

Cis Isomer: The substituents are positioned on the same face of the adamantane framework.

The specific stereochemistry of the molecule is crucial as it significantly influences its chemical reactivity and biological activity. Therefore, synthetic methods that can selectively produce one isomer over the other are highly valuable.

Several synthetic strategies are designed to favor the formation of the more stable trans isomer. For instance, a method involving the palladium-carbon hydrogenation of 5-hydroxy-2-adamantanimine followed by recrystallization is reported to yield the trans isomer with a purity of over 99%. google.com Similarly, a process utilizing Raney nickel for hydrogenation also yields the trans isomer after recrystallization. google.com These examples underscore the importance of both the reaction pathway and the purification techniques in controlling the stereochemical outcome of the synthesis.

Trans-4-Aminoadamantan-1-ol Hydrochloride

The synthesis of the trans isomer is well-documented, frequently commencing with 5-hydroxy-2-adamantanone as the key starting material. google.comgoogle.com A common synthetic pathway involves a three-step process:

Oximation or Imine Formation: The carbonyl group of 5-hydroxy-2-adamantanone is converted into an oxime or an imine. One method involves reacting the starting ketone with hydroxylamine hydrochloride to produce 5-hydroxy-2-adamantanone oxime. google.com An alternative approach uses aqueous ammonia as the reaction system to generate 5-hydroxy-2-adamantane imine. google.com

Hydrogenation Reduction: The resulting oxime or imine is then subjected to catalytic hydrogenation to reduce the C=N double bond to an amino group, yielding 4-amino-1-adamantanol. google.comgoogle.com Catalysts such as Raney nickel or palladium on carbon (Pd/C) are typically employed for this transformation. google.comgoogle.com The reaction is generally carried out under a hydrogen atmosphere at pressures ranging from 1 to 5 atmospheres. google.com

Acidification and Salt Formation: The final step involves the acidification of 4-amino-1-adamantanol to form the hydrochloride salt. This is often achieved by dissolving the crude product in a solvent like methanol and treating it with an acidifying agent such as trimethylchlorosilane or a solution of hydrogen chloride in methanol or ethanol. google.comgoogle.com Cooling and recrystallization yield the desired trans-4-aminoadamantan-1-ol hydrochloride as a white solid. google.com The selection of the trans isomer is facilitated by the differing solubilities of the cis and trans forms, allowing for effective purification through recrystallization. google.com

A schematic for a common synthesis of the trans isomer is as follows: 5-hydroxy-2-adamantanone → 5-hydroxy-2-diamantane ketoxime → 4-amino-1-adamantanol → trans-4-amino-1-adamantanol hydrochloride google.com

Cis-4-Aminoadamantan-1-ol Hydrochloride

The synthesis of the cis isomer also starts from adamantane-based precursors. One described method involves the following sequence:

Reaction of adamantane with tert-butyl ammonium bromide to generate a tert-butyl salt of adamantane.

Hydrolysis of the salt with sodium hydroxide.

Reaction with ammonia water to introduce the amino group.

Final reaction with hydrochloric acid to produce the cis-4-aminoadamantan-1-ol hydrochloride salt.

The stereochemical outcome, favoring the cis configuration, is directed by the specific reagents and reaction conditions employed throughout this pathway.

Enantiomeric and Diastereomeric Forms

The substitution of the adamantane cage at the 1 and 4 positions with hydroxyl and amino groups, respectively, creates stereocenters, leading to the existence of stereoisomers.

Diastereomers: The primary diastereomeric forms are the cis and trans isomers. In the trans configuration, the amino and hydroxyl substituents are located on opposite faces of the adamantane framework. Conversely, the cis configuration places these functional groups on the same face. This difference in spatial arrangement leads to distinct physical and chemical properties, such as solubility, which is exploited in their separation. google.com

Enantiomers: Due to the chirality of the substituted adamantane core, both the cis and trans diastereomers can exist as pairs of enantiomers (e.g., (1R,3S,4R) and (1S,3R,4S) forms). The specific enantiomeric form is often designated in the nomenclature, such as (1S,3S)-4-Amino-1-adamantanol hydrochloride, which refers to a specific cis enantiomer.

Structural Elucidation and Characterization Techniques

A suite of spectroscopic techniques is essential for confirming the identity, purity, and specific isomeric form of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is a powerful tool for elucidating the structure of adamantane derivatives. The high symmetry of the parent adamantane cage simplifies its spectrum, but substitution leads to more complex patterns that provide detailed structural information.

¹H-NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For trans-4-amino-1-adamantanol hydrochloride in D₂O, the following characteristic chemical shifts have been reported: δ 3.41 (s, 1H), 2.15 (s, 2H), 2.08 (s, 1H), 1.68-1.74 (m, 6H), 1.52 (s, 2H), 1.49 (s, 2H). google.com The signals correspond to the protons on the adamantane cage, with their specific shifts and multiplicities being indicative of the trans stereochemistry.

¹³C-NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. For the related 1-ammonium-adamantane hydrochloride, the carbon atoms of the adamantane cage show distinct signals that can be assigned to the different positions within the rigid framework. This data serves as a reference for interpreting the ¹³C-NMR spectrum of this compound, where additional shifts would be observed due to the C-O and C-N bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands corresponding to:

O-H stretch: A broad band typical for hydroxyl groups.

N-H stretch: Bands corresponding to the ammonium group (NH₃⁺) of the hydrochloride salt.

C-H stretch: Sharp peaks for the C-H bonds of the adamantane cage.

C-O and C-N stretches: Absorptions in the fingerprint region.

Analysis of the far-infrared spectra of related compounds like 1-adamantanol and 1-adamantanamine provides insight into the torsional frequencies and rotational barriers of the substituent groups. kisti.re.kr

Medicinal Chemistry and Drug Design Applications

4-Aminoadamantan-1-ol (B3038116) Hydrochloride as a Key Pharmaceutical Intermediate

4-aminoadamantan-1-ol hydrochloride is widely utilized in the pharmaceutical industry as a crucial intermediate in the synthesis of complex therapeutic agents. Its value lies in the pre-functionalized adamantane (B196018) core, which can be further elaborated to produce a variety of biologically active molecules. This compound is particularly noted as an important intermediate for the development of antiviral and antitumor drugs. For instance, it is a building block in the synthesis of compounds targeted against viral infections, including anti-HIV drugs. The development of this intermediate was part of a systematic exploration of different substitution patterns on the adamantane framework, following the discovery of the antiviral properties of amantadine (B194251) (1-aminoadamantane hydrochloride). Researchers investigated various combinations of amino and hydroxyl groups at different positions to understand their impact on biological activity and to identify compounds with improved therapeutic profiles.

Role as a Building Block in Organic Synthesis

In the realm of organic synthesis, this compound is recognized as a valuable organic building block. Its bifunctional nature, possessing both an amino and a hydroxyl group on a rigid carbocyclic frame, allows for a wide range of chemical transformations. This makes it an important starting material for constructing more complex molecules with potential applications in medicinal chemistry.

The compound serves as a direct precursor for a diverse array of bioactive molecules. The amino and hydroxyl groups provide reactive sites for attaching other molecular fragments or for modification to modulate the compound's properties. Research has focused on synthesizing adamantanamines and adamantanaminoalcohols to investigate their potential as anti-influenza A virus and trypanocidal agents. These studies explore how modifications to the core structure, such as the introduction of a hydroxyl group in proximity to the amino group, can influence biological potency. For example, certain synthesized aminoalcohol derivatives of adamantane have demonstrated significantly higher activity against the influenza A virus than the parent compound, amantadine. One such aminoalcohol proved to be 6-fold more active than amantadine and equipotent to rimantadine (B1662185) pensoft.net. This highlights the role of this compound as a foundational structure for generating new generations of antiviral agents nih.gov.

Chiral auxiliaries are stereogenic groups temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions, enabling the production of enantiomerically pure compounds wikipedia.org. This strategy is crucial in drug development, as different enantiomers of a chiral drug often exhibit different pharmacological activities. Amino alcohols are a well-established class of compounds used as chiral auxiliaries in various asymmetric syntheses nih.govnih.gov. They can be used to form chiral oxazolidinones, which direct stereoselective transformations like aldol and alkylation reactions wikipedia.org.

While the 1,2-amino alcohol functional group is a common feature in many effective chiral auxiliaries, a review of the scientific literature does not provide specific examples of this compound being employed for this purpose. The development of new chiral auxiliaries often focuses on structures that can be easily prepared and recovered, and while adamantane provides conformational rigidity, its specific use in this context is not documented in the available research.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For adamantane derivatives, these studies focus on the contributions of the adamantane cage itself and the nature and position of its substituents.

The adamantane scaffold is far more than a simple lipophilic accessory; its unique structural and physicochemical properties are central to its success in drug design nih.govpublish.csiro.au. The incorporation of this moiety into a drug molecule can significantly enhance its biological activity and improve its pharmacokinetic profile pensoft.net.

Key properties conferred by the adamantane moiety include:

Lipophilicity : The adamantane cage is highly lipophilic, which can improve a drug's ability to cross biological membranes, such as the blood-brain barrier nih.gov. This property can enhance the absorption and distribution of a drug.

Rigidity and Three-Dimensionality : The rigid, cage-like structure provides a stable and predictable framework. This non-planar, three-dimensional scaffold allows for the precise spatial positioning of functional groups, which can lead to more effective interactions with biological targets like enzyme active sites or receptors nih.govnih.gov.

Metabolic Stability : The adamantane core is chemically robust and resistant to metabolic degradation. This can protect the parent drug molecule from rapid metabolism, thereby increasing its biological half-life and duration of action nih.gov.

Pharmacophore Carrier : The scaffold can act as a carrier for pharmacophoric groups, orienting them in a beneficial way to enhance their interaction with a biological target nih.govscispace.com.

Table 1: Physicochemical and Pharmacological Contributions of the Adamantane Moiety

| Property | Description | Impact on Drug Design |

|---|---|---|

| Lipophilicity | Highly non-polar and hydrophobic nature. | Enhances membrane permeability (e.g., blood-brain barrier), potentially improving drug absorption and distribution nih.gov. |

| Rigidity | A conformationally locked, strain-free cage structure. | Provides a stable scaffold for the precise orientation of substituents, leading to optimized binding with biological targets nih.gov. |

| 3D Structure | A bulky, spherical shape. | Moves drug discovery away from flat, planar molecules, allowing for better exploration of three-dimensional binding pockets in proteins nih.govpublish.csiro.au. |

| Metabolic Stability | Resistant to enzymatic degradation. | Protects the drug molecule from metabolic breakdown, often increasing its half-life and bioavailability nih.gov. |

The specific placement of functional groups on the adamantane scaffold is critical for determining the biological activity and selectivity of the resulting compound. The relationship between the amino and hydroxyl groups in 1,4-disubstituted adamantanes like 4-aminoadamantan-1-ol has been a subject of investigation to optimize therapeutic effects.

Studies on the metabolites of rimantadine, an antiviral drug that is an aminoadamantane derivative, provide valuable SAR insights. When hydroxyl groups were introduced at various positions on the rimantadine structure, the resulting compounds showed different levels of antiviral activity. Research on the hydroxy metabolites of rimantadine demonstrated that while all were inhibitory to wild-type influenza A viruses, their potencies varied significantly based on the position of the hydroxyl group. Specifically, 2-hydroxyrimantadine showed activity similar to amantadine, whereas the 3- and 4-hydroxy metabolites were only modestly active researchgate.net. This indicates that the relative spatial arrangement of the amino and newly introduced hydroxyl group is a key determinant of antiviral efficacy.

Further SAR studies on various adamantane derivatives have revealed other important principles:

A free amino group on certain adamantane hydrazide derivatives was found to promote activity against Gram-positive bacterial strains mdpi.com.

In azaadamantane derivatives, the introduction of hydroxyl or amino groups at specific positions led to a decrease in antibacterial activity compared to the parent compound, demonstrating the sensitivity of the biological response to substituent placement nih.gov.

The conjugation of amino acids to the amino group of amantadine or rimantadine has been explored as a strategy to improve bioavailability and overcome drug resistance mdpi.com.

These findings collectively underscore the importance of the precise positioning of the amino and hydroxyl groups on the adamantane core for achieving desired biological activity.

Design and Synthesis of Novel Adamantane Derivatives Utilizing this compound

Poly-ammonium Polycation Compounds

The rigid, three-dimensional cage-like structure of adamantane makes it a valuable and versatile building block in both pharmaceutical and materials science nbinno.com. Its unique molecular architecture provides exceptional stability and defined reactive sites, making it an ideal scaffold for the construction of more complex macromolecules nbinno.comnih.gov.

One significant application of the adamantane framework is in the synthesis of dendrimers, which are highly branched, globular polymeric materials nih.gov. Chemists have utilized adamantane as a core component to create tetravalent scaffolds, where functional groups can be attached at the bridgehead positions to form dendritic arms oriented tetrahedrally in space nih.govresearchgate.net.

Specifically, the adamantane scaffold has been employed to construct polycationic dendrons, termed HYDRAmers. These structures feature peripheral ammonium or guanidinium groups, classifying them as poly-ammonium polycation compounds nih.gov. These adamantane-based polycations have been investigated for their potential in biomedical applications, such as their ability to complex with plasmid DNA nih.gov. The development of adamantane-containing quaternary ammonium salts has also been explored, further demonstrating the utility of this scaffold in creating poly-ammonium structures scientific.net. While research has not specifically detailed the use of this compound as a direct precursor, its core adamantane structure is a proven and effective foundation for designing these complex polycationic compounds.

| Adamantane-Based Structure | Key Features | Investigated Application | Reference |

|---|---|---|---|

| Polycationic Dendrons (HYDRAmers) | Adamantane core with peripheral ammonium or guanidinium groups. | Complexation with plasmid DNA. | nih.gov |

| Quaternary Ammonium Salts | Adamantyl residue introduced into a quaternary ammonium salt structure. | Potential use in surfactant field. | scientific.net |

Computational Chemistry and Molecular Modeling in Drug Design

Computational chemistry and molecular modeling are integral to modern drug discovery, providing powerful tools to predict and analyze the molecular basis of a compound's therapeutic activity nih.gov. These in silico methods are used to understand how a ligand, such as a derivative of 4-aminoadamantan-1-ol, interacts with its biological target, typically a protein nih.govmindsunderground.com.

The biological effect of a drug molecule is dependent on its ability to favorably interact with a specific binding site on a target protein nih.gov. For adamantane derivatives, the distinct lipophilic nature and steric bulk of the adamantane moiety are key factors that contribute to improved target interaction nbinno.com.

Computational methods are employed to visualize and quantify the interactions between the ligand and the amino acid residues within the protein's binding pocket. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces ajol.info. By modeling these forces, researchers can understand the structural requirements for biological activity and rationally design new derivatives with enhanced potency and specificity nih.gov. The analysis of ligand-protein interactions is fundamental to explaining how the rigid adamantane cage can position functional groups, such as the amino and hydroxyl groups of 4-aminoadamantan-1-ol, to achieve a desired biological effect.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a target protein researchgate.net. This method is widely used to screen virtual libraries of compounds and to understand the structural basis of a ligand's activity nih.gov.

Several studies have utilized molecular docking to investigate adamantane derivatives. In one such study, adamantane-linked 1,2,4-triazole derivatives were evaluated as potential inhibitors of the 11β-HSD1 enzyme, which is implicated in metabolic diseases mdpi.com. The docking simulations predicted favorable binding affinities for the compounds; however, the analysis also revealed that they were unable to form crucial interactions with key active site residues mdpi.com. This level of detail is critical for guiding the next cycle of drug design. Based on these initial docking results, a series of potentially improved compounds were designed using computer-aided drug design tools mdpi.com.

In another example, glycyl-rimantadine, an amino acid conjugate of an aminoadamantane derivative, was docked inside the M2 transmembrane (TM) ion channel of the Influenza A virus to elucidate its binding mode nih.gov. These studies highlight how molecular docking serves as a critical tool for refining and optimizing drug candidates based on the adamantane scaffold.

| Adamantane Derivative | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Finding | Reference |

|---|---|---|---|---|

| Adamantane-linked 1,2,4-triazole (Compound 1) | 11β-HSD1 | -8.30 | Similar binding affinity to native ligand but unable to form interactions with key active site residues. | mdpi.com |

| Adamantane-linked 1,2,4-triazole (Compound 2) | 11β-HSD1 | -7.70 | mdpi.com | |

| Adamantane-linked 1,2,4-triazole (Compound 3) | 11β-HSD1 | -7.83 | mdpi.com | |

| Glycyl-rimantadine | Influenza A M2 Transmembrane Domain | Not specified | Docking used to understand binding within the ion channel. | nih.gov |

Advanced Research Directions and Future Perspectives

Development of Targeted Drug Delivery Systems

The adamantane (B196018) moiety is increasingly utilized in the design of novel drug delivery systems. mdpi.com Its lipophilic nature and rigid structure can enhance the pharmacokinetic properties of therapeutic agents. researchgate.net For 4-aminoadamantan-1-ol (B3038116) hydrochloride, the amino and hydroxyl groups provide reactive handles for conjugation to larger carrier molecules, enabling the development of targeted drug delivery platforms.

Incorporation into Liposomes and Dendrimers

Adamantane derivatives have been successfully incorporated into liposomes, where the adamantyl group acts as a lipid bilayer anchor. mdpi.com This concept holds promise for 4-aminoadamantan-1-ol hydrochloride, which could be functionalized with targeting ligands and then anchored to the surface of liposomes. Such functionalized liposomes could selectively deliver therapeutic payloads to diseased cells or tissues, minimizing off-target effects.

Dendrimers, highly branched macromolecules, are another class of drug carriers where this compound could find application. The peripheral functional groups of dendrimers can be conjugated with various molecules, including drugs and targeting moieties. nih.gov The amino group of this compound could be used to attach it to the surface of dendrimers, creating a scaffold for the attachment of other active molecules. This approach could lead to the development of multifunctional nanocarriers for combination therapy and diagnostics.

Co-crystallization with Other Active Pharmaceutical Ingredients (APIs) for Synergistic Effects

Co-crystallization is a technique used to improve the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability. researchgate.netnih.govhumanjournals.com A co-crystal is a multi-component crystalline solid in which the API and a co-former are held together by non-covalent interactions, typically hydrogen bonds.

Given the presence of both a hydrogen bond donor (amino and hydroxyl groups) and a potential hydrogen bond acceptor (the nitrogen of the amino group), this compound is a prime candidate for co-crystallization with other APIs. By forming co-crystals, it may be possible to enhance the therapeutic efficacy of existing drugs or to develop new combination therapies with synergistic effects. The selection of a suitable co-former is crucial and is guided by principles of crystal engineering and supramolecular chemistry.

Table 1: Potential Co-formers for this compound and Their Expected Benefits

| Potential Co-former Class | Example API | Potential Synergistic Effect/Benefit |

| Non-steroidal anti-inflammatory drugs (NSAIDs) | Ibuprofen | Enhanced solubility and dissolution rate of the NSAID, potentially leading to faster onset of action. |

| Antihypertensive agents | Hydrochlorothiazide | Improved stability and bioavailability of the antihypertensive drug. |

| Anticancer drugs | Doxorubicin | Potential for targeted delivery and reduced cardiotoxicity. |

Exploration of this compound in Material Science and Nanotechnology

The rigid and stable adamantane scaffold is a valuable building block in material science and nanotechnology. researchgate.net Adamantane-containing polymers often exhibit high thermal stability and unique mechanical properties. The bifunctional nature of this compound allows it to be incorporated into polymer chains or used as a cross-linking agent to create novel materials with tailored properties.

In nanotechnology, this compound can be used to functionalize the surface of nanoparticles, such as gold or magnetic nanoparticles. mdpi.com The amino group can covalently bind to the nanoparticle surface, while the hydroxyl group remains available for further modification, for instance, with targeting molecules or imaging agents. These functionalized nanoparticles could have applications in medical diagnostics, bio-sensing, and targeted therapy. Silver coordination polymers incorporating adamantoid blocks have also been explored for their antiviral and antibacterial properties. nih.govacs.org

Structure-Based Drug Design and De Novo Design Strategies

The rigid structure of the adamantane cage makes it an attractive scaffold for structure-based drug design. researchgate.netnih.gov By precisely positioning functional groups on the adamantane framework, it is possible to design ligands that fit specifically into the binding pockets of biological targets. This compound can serve as a starting point for the synthesis of libraries of new compounds with potential therapeutic activities. For instance, derivatives of this compound could be designed as inhibitors of enzymes or as ligands for receptors implicated in various diseases. nih.gov

De novo drug design, which involves the computational generation of novel molecular structures with desired properties, can also leverage the adamantane scaffold. ethz.ch Algorithms can be used to explore the chemical space around the this compound core, suggesting new derivatives with optimized binding affinities and pharmacokinetic profiles. This approach can accelerate the discovery of new drug candidates.

Applications in Proteomics Research

In the field of proteomics, which is the large-scale study of proteins, chemical probes are essential tools for identifying and characterizing protein function. researchgate.net The unique properties of this compound make it a potential scaffold for the development of such probes. For example, it could be modified with a reactive group to covalently label specific proteins in a complex biological sample. The adamantane moiety can provide the necessary steric bulk and lipophilicity to influence protein binding. Subsequent analysis by mass spectrometry can then identify the labeled proteins, providing insights into their roles in cellular processes. While direct applications in proteomics are still emerging, the principles of quantitative proteomics using labeled compounds are well-established. clinicaltrials.govresearchgate.net

Future Therapeutic Potential and Clinical Translation

While this compound itself is primarily a research chemical and a building block for more complex molecules, its derivatives hold significant therapeutic potential. google.com The adamantane scaffold is present in several approved drugs, demonstrating its clinical viability. researchgate.net Future research will likely focus on synthesizing and evaluating new derivatives of this compound for a range of therapeutic areas, including infectious diseases, neurodegenerative disorders, and cancer.

The path to clinical translation for any new compound is long and requires extensive preclinical and clinical studies. However, the versatility of the this compound scaffold, combined with the growing understanding of the role of adamantane in drug design, suggests a promising future for this class of compounds in the development of next-generation therapeutics. As of late 2025, a search of clinical trial databases does not show active trials specifically for this compound, but numerous trials for adamantane derivatives are ongoing. clinicaltrials.gov

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-aminoadamantan-1-ol hydrochloride in a laboratory setting?

- Methodological Answer : A common synthesis route involves the reduction of a Schiff base intermediate derived from adamantane derivatives. For example, amantadine hydrochloride can be reacted with aldehydes (e.g., 5-chloro-2-hydroxybenzaldehyde) to form a Schiff base, followed by reduction with sodium borohydride (NaBH₄) to yield the target compound . Purification typically employs recrystallization from ethanol/water mixtures. Ensure inert conditions to prevent oxidation of sensitive functional groups.

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer : Store in airtight containers at 2–8°C in a dry, ventilated environment to prevent hygroscopic degradation . Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, due to its classification as a skin and eye irritant (GHS Category 2) . Avoid exposure to strong oxidizers to prevent hazardous reactions.

Q. What analytical techniques are suitable for characterizing the purity and structure of this compound?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with UV detection, using pre-column derivatization agents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) for enhanced sensitivity .

- Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) to verify adamantane backbone and amine/hydroxyl functional groups .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in solubility data of this compound across different studies?

- Methodological Answer : Discrepancies often arise from solvent polarity, temperature, and pH variations. Systematically test solubility in buffered aqueous solutions (e.g., PBS at pH 7.4) and organic solvents (e.g., DMSO, ethanol) under controlled conditions. Cross-reference with thermodynamic data (e.g., melting point: -41°C, boiling point: 85°C) to identify outliers . Use dynamic light scattering (DLS) to assess aggregation in colloidal suspensions.

Q. How can enantiomeric impurities in this compound be detected and quantified?

- Methodological Answer : Employ chiral HPLC columns (e.g., Chiralpak IA/IB) with polar organic mobile phases to separate enantiomers. Alternatively, use capillary electrophoresis (CE) with cyclodextrin-based chiral selectors. For quantification, prepare calibration curves using enantiopure standards and validate via limit-of-detection (LOD) and limit-of-quantitation (LOQ) assays .

Q. What are the implications of the compound's stability under varying pH and temperature conditions for experimental design?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to pH 1–13 buffers and temperatures up to 60°C. Monitor degradation via HPLC-MS to identify breakdown products (e.g., adamantane ring oxidation byproducts). Note that the compound is stable under recommended storage conditions but degrades in acidic or alkaline media, necessitating pH-controlled reaction environments .

Q. How can researchers mitigate interference from adamantane derivatives in biological assays?

- Methodological Answer : Use selective extraction techniques (e.g., solid-phase extraction with C18 cartridges) to isolate this compound from complex matrices. Validate specificity via spike-and-recovery experiments in cell lysates or serum. Cross-validate results with orthogonal methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。